molecular formula C14H13F2N B3341445 N-(2-Fluorobenzyl)-3-fluorobenzylamine CAS No. 1020997-18-5

N-(2-Fluorobenzyl)-3-fluorobenzylamine

Cat. No.: B3341445
CAS No.: 1020997-18-5
M. Wt: 233.26 g/mol
InChI Key: HKZQEJLDGYQUKN-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-3-fluorobenzylamine is an organic compound that belongs to the class of fluorinated benzylamines. This compound is characterized by the presence of two fluorine atoms attached to benzylamine moieties. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased metabolic stability and altered biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-3-fluorobenzylamine typically involves the use of fluorinated benzyl halides and amines. One common method is the nucleophilic substitution reaction where 2-fluorobenzyl chloride reacts with 3-fluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-3-fluorobenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzaldehyde derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding fluorinated benzyl alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

    Oxidation: Fluorinated benzaldehydes.

    Reduction: Fluorinated benzyl alcohols.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluorobenzyl)-3-fluorobenzylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-3-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Fluorine’s electronegativity can also influence the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorobenzyl)-2-(3,4-dimethoxyphenyl)ethylamine
  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
  • Fluorobenzene

Uniqueness

N-(2-Fluorobenzyl)-3-fluorobenzylamine is unique due to the specific positioning of the fluorine atoms on the benzylamine moieties. This positioning can significantly influence the compound’s chemical and biological properties, making it distinct from other fluorinated benzylamines. The dual fluorination can enhance its metabolic stability and alter its interaction with biological targets, providing potential advantages in various applications.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(2-fluorophenyl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c15-13-6-3-4-11(8-13)9-17-10-12-5-1-2-7-14(12)16/h1-8,17H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZQEJLDGYQUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=CC(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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